An In-depth Technical Guide to the Chemical Properties of 4-Aminopyridine-2,6-diol
An In-depth Technical Guide to the Chemical Properties of 4-Aminopyridine-2,6-diol
For distribution to: Researchers, scientists, and drug development professionals.
Preamble: Navigating the Landscape of a Sparsely Documented Compound
As professionals in the scientific community, we are often tasked with exploring the frontiers of chemistry, which sometimes leads us to compounds that are not extensively documented in the existing literature. 4-Aminopyridine-2,6-diol (CAS No. 17325-31-4) is one such molecule. While commercially available from various suppliers, a deep well of peer-reviewed data on its synthesis, reactivity, and spectral characterization is not readily accessible.[1][2] This guide, therefore, adopts a first-principles approach. By leveraging established knowledge of analogous structures, particularly the parent 2,6-dihydroxypyridine and its derivatives, we aim to construct a robust and scientifically-grounded profile of 4-Aminopyridine-2,6-diol. This document is designed not as a mere summary of existing data, but as an inferential guide to empower researchers in their work with this intriguing molecule.
Molecular Structure and Tautomerism: The Core of its Chemical Identity
The defining characteristic of 2,6-dihydroxypyridines is their existence in multiple tautomeric forms.[3] This phenomenon is central to understanding the structure, stability, and reactivity of 4-Aminopyridine-2,6-diol. The molecule can theoretically exist in several tautomeric forms, with the equilibrium between them being highly dependent on the solvent, pH, and physical state (solid vs. solution). The primary equilibrium is anticipated between the dihydroxy form and various pyridone forms.[4][5]
The presence of the electron-donating amino group at the C4 position is expected to influence the electron density of the ring and, consequently, the tautomeric equilibrium, likely favoring the pyridone forms where aromaticity is partially maintained through delocalization of the nitrogen lone pair.
Caption: Key tautomeric equilibria of 4-Aminopyridine-2,6-diol.
Synthesis Pathway: A Proposed Methodology
While specific, optimized synthetic protocols for 4-Aminopyridine-2,6-diol are not prevalent in the literature, a logical and effective route can be proposed based on the reactivity of related compounds. The most direct pathway would involve the hydrolysis of a di-halogenated precursor, such as 4-Amino-2,6-dichloropyridine.[6][7] This precursor is readily available and the chloro substituents at the 2 and 6 positions are activated towards nucleophilic aromatic substitution.
Proposed Experimental Protocol: Hydrolysis of 4-Amino-2,6-dichloropyridine
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-Amino-2,6-dichloropyridine (1.0 eq).
-
Solvent and Reagent: Add a solution of aqueous sodium hydroxide (e.g., 2-4 M, excess) or another suitable base. The choice of base concentration is critical; it must be sufficient to drive the hydrolysis but not so concentrated as to cause unwanted side reactions.
-
Reaction Conditions: Heat the mixture to reflux (approx. 100-110 °C). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting material.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the solution with an acid (e.g., hydrochloric acid) to a pH of approximately 7. This step is crucial, as the product is amphoteric and its solubility is pH-dependent. The product is expected to precipitate upon neutralization.
-
Isolation and Purification: Collect the precipitate by filtration, wash with cold deionized water to remove residual salts, and then with a small amount of a non-polar solvent like diethyl ether to remove organic impurities. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol mixture).
Caption: Proposed workflow for the synthesis of 4-Aminopyridine-2,6-diol.
Physicochemical Properties: An Inferential Analysis
Based on its structure and comparison with analogues, we can predict the key physicochemical properties of 4-Aminopyridine-2,6-diol.
| Property | Predicted Value / Characteristic | Rationale |
| Molecular Formula | C₅H₆N₂O₂ | Direct count of atoms. |
| Molecular Weight | 126.11 g/mol | Calculated from the molecular formula.[1] |
| Appearance | White to off-white crystalline solid | Typical for pyridone and dihydroxypyridine structures.[3][8] |
| Melting Point | >250 °C (likely with decomposition) | The presence of multiple hydrogen bond donors and acceptors (amino and hydroxyl/carbonyl groups) will lead to a strong crystal lattice and a high melting point, similar to related dihydroxypyridines.[9] |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents like DMSO and DMF. | The polar functional groups suggest some water solubility, likely enhanced at acidic or basic pH. Solubility in non-polar solvents is expected to be low.[5] |
| pKa | Two pKa values expected | One for the protonation of the pyridine ring nitrogen or amino group (basic pKa) and one for the deprotonation of the hydroxyl/pyridone N-H groups (acidic pKa). The exact values will be influenced by the dominant tautomeric form. |
Spectral Characteristics: A Predictive Overview
Predicting the spectral data is essential for characterization. The observed spectra will be a composite of the major tautomers in equilibrium.
| Spectroscopy | Expected Features |
| ¹H NMR | - Aromatic Region: A single peak for the two equivalent protons at C3 and C5 (in the symmetrical diol form) or distinct signals for these protons in the pyridone forms. - N-H/O-H Protons: Broad signals for the amino (NH₂) and hydroxyl (OH) or pyridone (NH) protons, which will be exchangeable with D₂O. The chemical shifts will be highly dependent on the solvent and concentration. |
| ¹³C NMR | - Carbonyl Carbon: A signal in the downfield region (~160-180 ppm) if the pyridone tautomer is present. - C-OH/C-O⁻ Carbons: Signals for the carbons bearing the hydroxyl groups (C2, C6) would appear around 150-165 ppm. - C-NH₂ Carbon: The C4 carbon attached to the amino group would be shielded compared to the other ring carbons. |
| IR Spectroscopy | - O-H/N-H Stretching: A broad band in the region of 3000-3500 cm⁻¹ corresponding to O-H and N-H stretching vibrations, indicative of strong hydrogen bonding. - C=O Stretching: A strong absorption band between 1640-1680 cm⁻¹ would be a clear indicator of the presence of the pyridone tautomer.[4] - C=C and C=N Stretching: Bands in the 1500-1620 cm⁻¹ region, characteristic of the pyridine ring. |
| Mass Spectrometry | - Molecular Ion (M⁺): A peak at m/z = 126. - Protonated Molecule ([M+H]⁺): In ESI-MS, a prominent peak at m/z = 127. - Fragmentation: Expect initial loss of small neutral molecules like CO or HCN, characteristic of pyridine ring fragmentation. |
Chemical Reactivity and Potential Applications
The reactivity of 4-Aminopyridine-2,6-diol is governed by its three functional groups and the aromatic ring.
-
Amino Group: The exocyclic amino group can undergo reactions typical of aromatic amines, such as diazotization, acylation, and alkylation. This provides a handle for further functionalization, for example, in the development of drug conjugates.
-
Hydroxyl/Pyridone Groups: The hydroxyl groups (in the diol tautomer) can be alkylated or acylated. The pyridone tautomers offer different reactivity profiles, with the ring nitrogen and carbonyl oxygen acting as nucleophilic and electrophilic centers, respectively.
-
Aromatic Ring: The pyridine ring is electron-rich due to the presence of three activating groups (one amino and two hydroxyls). It is therefore expected to be highly susceptible to electrophilic aromatic substitution (e.g., halogenation, nitration) at the C3 and C5 positions.
Field-Proven Insights for Drug Development
The structural motif of aminodihydroxypyrimidines (a related heterocyclic system) is a key component in various bioactive molecules, including antiviral agents and herbicides.[8][10] By analogy, 4-Aminopyridine-2,6-diol represents a valuable scaffold for medicinal chemistry. Its ability to form multiple hydrogen bonds makes it an attractive candidate for designing enzyme inhibitors or receptor ligands. The parent compound, 4-aminopyridine, is a known potassium channel blocker used in the treatment of multiple sclerosis, suggesting that derivatives like the 2,6-diol could be explored for novel neurological applications.
Conclusion
While direct experimental data on 4-Aminopyridine-2,6-diol is limited, a comprehensive chemical profile can be constructed through the careful analysis of its structure and comparison with well-studied analogues. Its rich tautomeric chemistry is the cornerstone of its properties, influencing everything from its physical state to its spectral signature and reactivity. The proposed synthetic route via hydrolysis of 4-Amino-2,6-dichloropyridine offers a practical entry point for its preparation. For researchers and drug developers, 4-Aminopyridine-2,6-diol presents an opportunity—a versatile, functionalized heterocyclic scaffold with untapped potential in medicinal and materials chemistry. This guide provides the foundational knowledge and predictive insights necessary to begin that exploration.
References
-
Wikipedia. (n.d.). 2,6-Dihydroxypyridine. Retrieved January 14, 2026, from [Link]
-
Barbu, E., Toader, C., Bolocan, I., et al. (2002). Prototropic tautomerism in unsymmetrically substituted 2,6- dihydroxypyridines. University of Portsmouth. Retrieved January 14, 2026, from [Link]
-
Molbase. (n.d.). Cas no 17325-31-4 (4-amino-1,2,3,6-tetrahydropyridine-2,6-dione). Retrieved January 14, 2026, from [Link]
-
CAS Common Chemistry. (n.d.). 2,6-Dihydroxypyridine. Retrieved January 14, 2026, from [Link]
-
PubChem. (n.d.). 2,6-Dihydroxypyridine. Retrieved January 14, 2026, from [Link]
- Google Patents. (n.d.). CN108929278A - A kind of preparation method of 4- amino -2,6- dimethoxypyridin.
-
Wikipedia. (n.d.). 2-Pyridone. Retrieved January 14, 2026, from [Link]
-
ChemTube3D. (n.d.). 2-Hydroxypyridine-Tautomerism. Retrieved January 14, 2026, from [Link]
-
ConnectSci. (n.d.). The Tautomerism of 6-Hydroxy-4-methyldihydrofuro-(2',3',2,3)pyridine. Retrieved January 14, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. Retrieved January 14, 2026, from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-amino-6-hydroxy-2-mercaptopyrimidine. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. Retrieved January 14, 2026, from [Link]
-
ScholarWorks @ UTEP. (n.d.). An investigation of the reduction products of 4-amino-2, 6-dichloropyrimidine by catalytic hydrogenation. Retrieved January 14, 2026, from [Link]
-
PubMed. (2004). Reactivity of 1,4-dihydropyridines toward SIN-1-derived peroxynitrite. Retrieved January 14, 2026, from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Chemical Properties and Applications of 4-Amino-2,6-dihydroxypyrimidine (CAS 873-83-6). Retrieved January 14, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Retrieved January 14, 2026, from [Link]
Sources
- 1. bldpharm.com [bldpharm.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 2,6-Dihydroxypyridine - Wikipedia [en.wikipedia.org]
- 4. researchportal.port.ac.uk [researchportal.port.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chemimpex.com [chemimpex.com]
- 8. nbinno.com [nbinno.com]
- 9. 2,6-Dihydroxypyridine | C5H5NO2 | CID 69371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]


